N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt

Description

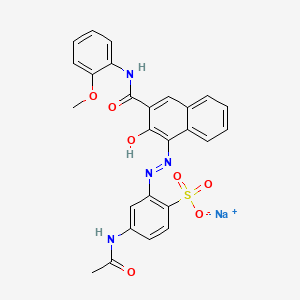

This compound is a structurally complex azo dye derivative characterized by a sulfanilic acid backbone (4-aminobenzenesulfonic acid) modified with an acetyl group, a naphthyl-azo moiety, and a 2-methoxyphenylcarbamoyl substituent. Its structure integrates multiple functional groups:

- Azo linkage (–N=N–): Imparts strong chromophoric properties, typical of dyes and indicators .

- Sulfanilic acid core: Provides sulfonic acid groups for water solubility and reactivity in diazotization/coupling reactions .

- Naphthyl and methoxyphenyl groups: Influence electronic properties, stability, and intermolecular interactions .

Synthetic routes for analogous compounds involve diazonium salt coupling (e.g., sulfanilic acid derivatives reacting with aromatic amines under acidic conditions) followed by acetylation or carbamoylation steps .

Properties

CAS No. |

72269-59-1 |

|---|---|

Molecular Formula |

C26H21N4NaO7S |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

sodium;4-acetamido-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C26H22N4O7S.Na/c1-15(31)27-17-11-12-23(38(34,35)36)21(14-17)29-30-24-18-8-4-3-7-16(18)13-19(25(24)32)26(33)28-20-9-5-6-10-22(20)37-2;/h3-14,32H,1-2H3,(H,27,31)(H,28,33)(H,34,35,36);/q;+1/p-1 |

InChI Key |

NSVMAAKMLFYIGG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of sulfanilic acid, which involves treating sulfanilic acid with sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthylamine under alkaline conditions to form the azo compound.

Acetylation: The final step involves the acetylation of the azo compound with acetic anhydride to yield Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: The azo group in the compound can be reduced to form the corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the sulfanilate and naphthyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Products may include quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a dye intermediate in the synthesis of complex organic dyes.

- Employed in analytical chemistry for the detection and quantification of various analytes.

Biology:

- Investigated for its potential use as a biological stain in microscopy.

Medicine:

- Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry:

- Widely used in the textile industry for dyeing fabrics.

- Utilized in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Sodium N-acetyl-2-[[2-hydroxy-3-[(2-methoxyanilino)carbonyl]-1-naphthyl]azo]sulfanilate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its applications in analytical chemistry.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Azo Dyes

†Inferred from Griess assay analogs .

Key Observations:

Sulfonate vs. Sulfonamide: Sulfanilic acid derivatives (target compound, Methyl Orange) exhibit superior water solubility due to the sulfonate group, whereas sulfonamide-containing analogs (13a, 13b) may have reduced solubility .

Chromophoric Properties: The λmax (~540 nm) of the target compound aligns with Griess reagent derivatives, suggesting similar conjugation pathways in the azo linkage .

Synthetic Flexibility :

- The target compound’s synthesis likely follows a multi-step protocol involving diazotization of sulfanilic acid, coupling with a naphthol derivative, and subsequent acetylation/carbamoylation . This contrasts with simpler Griess reagent analogs, which prioritize rapid coupling for nitrite detection .

Notes

- The synthesis and characterization of sulfanilic acid derivatives are well-documented, but modifications (e.g., carbamoyl groups) require stringent control of reaction conditions to avoid side products .

- Substituent choice (e.g., methoxy vs. methyl) critically impacts electronic properties and application suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.